molecular formula C21H24O4 B1292243 2-Acetoxy-4'-hexyloxybenzophenone CAS No. 890098-60-9

2-Acetoxy-4'-hexyloxybenzophenone

Cat. No.: B1292243
CAS No.: 890098-60-9
M. Wt: 340.4 g/mol
InChI Key: DLSRCGJXAXNIGB-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-hexyloxybenzophenone is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol It is characterized by the presence of an acetoxy group at the second position and a hexyloxy group at the fourth position on the benzophenone core structure

Preparation Methods

The synthesis of 2-Acetoxy-4’-hexyloxybenzophenone typically involves the following steps:

Chemical Reactions Analysis

2-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The acetoxy and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-Acetoxy-4’-hexyloxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-hexyloxybenzophenone involves its interaction with specific molecular targets. The acetoxy and hexyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it exerts its effects at the molecular level .

Comparison with Similar Compounds

2-Acetoxy-4’-hexyloxybenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-(4-hexoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRCGJXAXNIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641589
Record name 2-[4-(Hexyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-60-9
Record name 2-[4-(Hexyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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